
Guanosine 5'-diphosphate (sodium)
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Overview
Description
Guanosine 5'-diphosphate (sodium) (GDP-Na) is a nucleotide derivative critical in cellular energy metabolism, signal transduction, and enzymatic processes. Structurally, it consists of a guanosine moiety with two phosphate groups attached to the 5' hydroxyl of the ribose sugar, stabilized by sodium counterions. GDP-Na serves as a substrate or product in kinase/phosphatase reactions, a signaling molecule in G-protein-coupled pathways, and a precursor for RNA synthesis . Its sodium salt formulation enhances solubility and stability in biochemical assays, making it a preferred form in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine 5’-diphosphate (sodium) can be synthesized from guanosine triphosphate through enzymatic dephosphorylation. The process involves the use of GTPases, which hydrolyze guanosine triphosphate to produce guanosine 5’-diphosphate . The reaction typically occurs under physiological conditions, with the presence of magnesium ions to stabilize the transition state.
Industrial Production Methods: In industrial settings, guanosine 5’-diphosphate (sodium) is produced using recombinant Escherichia coli strains that overexpress the necessary enzymes for guanosine nucleotide biosynthesis . The production process involves fed-batch fermentation, where the recombinant bacteria are cultured in a controlled environment to maximize the yield of guanosine 5’-diphosphate .
Chemical Reactions Analysis
Role in Cellular Signaling
GDP-Na acts as a substrate for G-proteins , which mediate cellular signaling via G-protein coupled receptors (GPCRs) . This involves GDP binding to inactive Gα subunits, enabling signal transduction pathways.
Enzymatic Breakdown
In E. coli, GDP (ppGpp) undergoes degradation via a ribosome-associated enzyme. The reaction releases two phosphates from the 3' position, producing ppG and PPi . The presence of pppA enhances this reaction, enabling a pppA-PPi exchange mechanism .
Reaction | Products | Conditions |
---|---|---|
GDP breakdown | ppG, PPi | Enzymatic (ribosomal fraction) |
ppGpp + pppA → ppG + pppA-PPi | ppG, pppA-PPi | Enhanced by pppA |
Post-Translational Modifications
GDP-Na participates in transglutaminase-mediated protein cross-linking , inhibited by GTP and activated by Ca²⁺ under stress . It also enables serotonylation/dopaminylation of histone H3 , regulating transcription . Additionally, it acts as a protein deamidase , converting glutamine to glutamate residues .
Key Research Findings
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GTP-dependent inhibition : Ca²⁺ relieves GTP inhibition of transglutaminase activity during stress .
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Histone modification : Serotonylation of H3Q5 regulates neuronal differentiation .
-
Enzyme activity : GDP serves as a substrate in G-protein signaling and metabolic pathways .
This compound’s reactivity underscores its central role in cellular processes, from signaling to chromatin organization. Its instability necessitates careful handling during experimental workflows .
Scientific Research Applications
Guanosine 5’-diphosphate (sodium) is widely used in scientific research due to its role in cellular signaling and metabolism. It is utilized in studies involving G-protein coupled receptors, guanine nucleotide exchange factors, and various GTPases . Additionally, it is used in research on inflammation-related conditions, such as anemia of inflammation, by modulating the interleukin-6/stat-3 pathway . The compound also serves as a potential iron mobilizer by inhibiting the hepcidin-ferroportin interaction .
Mechanism of Action
Guanosine 5’-diphosphate (sodium) exerts its effects by acting as a substrate for GTPases, which hydrolyze guanosine triphosphate to guanosine 5’-diphosphate . This hydrolysis is a critical step in the regulation of intracellular signaling pathways. The compound also interacts with guanine nucleotide exchange factors, facilitating the exchange of guanosine diphosphate for guanosine triphosphate on G-proteins . This exchange is essential for the activation and deactivation of G-proteins, which play a pivotal role in signal transduction .
Comparison with Similar Compounds
Structural Comparison with Similar Guanosine Derivatives
The functional diversity of guanosine nucleotides arises from variations in phosphate group number, position, and counterions. Key structural and functional distinctions are summarized below:
GDP-Na vs. GTP
- Energy Transfer : GDP-Na is the dephosphorylated product of GTP hydrolysis, lacking the high-energy γ-phosphate critical for ATP synthesis .
- G-Protein Regulation : GDP-Na binds to inactive Gα subunits, while GTP activates them, driving conformational changes in signaling cascades .
GDP-Na vs. ppGpp
- Stress Response: ppGpp accumulates during amino acid starvation in bacteria, inhibiting rRNA synthesis and redirecting resources to stress adaptation.
- Enzyme Interactions: ppGpp degradation by E. coli ribosomes yields GDP as a primary product , linking GDP-Na to ppGpp turnover.
GDP-Na vs. GMP
- Metabolic Pathways: GMP is a precursor for GDP-Na via phosphorylation by nucleoside diphosphate kinases. Unlike GDP-Na, GMP cannot participate in energy transfer .
Biochemical Pathways and Enzyme Interactions
- Synthesis : GDP-Na is synthesized from GMP via guanylate kinase or via dephosphorylation of GTP .
- Degradation : Ribosomal fractions in E. coli hydrolyze ppGpp to GDP , while phosphatases convert GDP-Na to GMP .
- Enzyme Specificity :
Stability and Degradation
Biological Activity
Guanosine 5'-diphosphate (GDP) sodium salt is a crucial nucleoside diphosphate involved in various biological processes, including cell signaling, energy metabolism, and neurotransmission. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Guanosine 5'-Diphosphate
Guanosine 5'-diphosphate (GDP) is a nucleotide that plays a significant role in cellular metabolism and signaling pathways. It is primarily known for its involvement in the activation of G-proteins and other cellular processes. The sodium salt form enhances its solubility and bioavailability in biological systems.
1. Activation of G-Proteins:
GDP serves as a substrate for guanine nucleotide exchange factors (GEFs), which facilitate the exchange of GDP for guanosine 5'-triphosphate (GTP) on G-proteins. This exchange is critical for the activation of various signaling pathways involved in cell growth, differentiation, and metabolism .
2. Modulation of Ion Channels:
Research has shown that GDP can activate ATP-sensitive potassium channels, influencing cellular excitability and neurotransmitter release . This mechanism highlights its role in neuronal signaling and muscle contraction.
3. Regulation of Inflammatory Responses:
GDP sodium has been identified as a potential iron mobilizer, modulating the interaction between hepcidin and ferroportin. This activity is particularly relevant in conditions like anemia of inflammation, where GDP influences iron homeostasis through the interleukin-6/stat-3 pathway .
Biological Activities
The biological activities of GDP sodium can be summarized as follows:
Case Studies and Research Findings
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GLUT4 Translocation:
A study demonstrated that microinjection of guanosine 5′-O-thiotriphosphate (a nonhydrolyzable analog of GTP) into adipocytes resulted in GLUT4 translocation to the cell surface, indicating that GDP-related pathways are involved in glucose uptake mechanisms independent of insulin signaling . -
Neuroprotective Role:
Research has indicated that guanosine possesses neuroprotective properties, particularly under stress conditions. It is released from neurons and can promote survival signals during neurodegenerative processes . -
Guanosine Diphosphatase Activity:
A specific enzyme that hydrolyzes GDP has been isolated from calf liver microsomes, indicating a regulatory mechanism for maintaining nucleotide pools essential for protein synthesis and cellular function .
Q & A
Basic Research Questions
Q. How can Guanosine 5'-diphosphate (sodium) be accurately quantified in biological samples?
- Methodological Answer : A validated approach involves hydrophilic interaction liquid chromatography coupled with mass spectrometry (HILIC-LC/MS). Samples should be prepared using LC-MS grade solvents (e.g., acetonitrile/methanol) to minimize matrix interference. Calibration curves with GDP sodium standards (0.1–100 μM) are critical for quantification, and internal standards like stable isotope-labeled nucleotides improve precision .
Q. What buffer systems are optimal for maintaining GDP stability in enzymatic assays?
- Methodological Answer : Use phosphate-based buffers (e.g., 5 mM sodium phosphate, pH 7.3) adjusted with sodium bicarbonate to stabilize GDP in solution. Avoid divalent cations like Mg²⁺ unless required for specific enzyme activity, as they may induce nucleotide aggregation. Filter buffers (0.22 μm) to prevent particulate interference .
Q. What are the primary applications of GDP (sodium) in cellular physiology studies?
- Methodological Answer : GDP sodium is used to study GTPase activity in G-protein-coupled receptor (GPCR) signaling. For example, patch-clamp assays in HEK293T cells (100 μM GDP) can assess sulfonylurea receptor 2B (SUR2B) activation linked to Kir6.1 potassium channels. Pre-incubation with GDP ensures GTPase inactivation to isolate receptor-specific effects .
Advanced Research Questions
Q. How can structural biology techniques elucidate GDP-protein interaction mechanisms?
- Methodological Answer : Macromolecular crystallography (MX) is ideal for resolving GDP-binding sites in proteins. Key steps include:
- Co-crystallizing the target protein with GDP sodium (5–10 mM) under cryogenic conditions.
- Collecting high-resolution diffraction data (≤1.8 Å) and refining models using software like PHENIX.
- Validating GDP occupancy via electron density maps and B-factor analysis .
Q. How to address contradictory data on GDP's modulation of ion channels across studies?
- Methodological Answer : Discrepancies (e.g., activation vs. inhibition) may arise from cell-type specificity (e.g., HEK293 vs. primary cells), GDP concentration gradients, or assay temperatures. To resolve:
- Perform dose-response curves (1–500 μM GDP) under standardized conditions.
- Use SUR2B/Kir6.1-transfected cells to isolate channel effects.
- Cross-validate with GTPγS (non-hydrolysable analog) to confirm GDP-dependent vs. independent mechanisms .
Q. What experimental designs are optimal for studying GDP's role in IL-6/STAT3 pathway regulation?
- Methodological Answer : In inflammation models (e.g., anemia of inflammation):
- Treat macrophages with GDP sodium (50–200 μM) post-LPS stimulation.
- Quantify IL-6 via ELISA and STAT3 phosphorylation via Western blot.
- Use ferroportin inhibitors to assess GDP's iron-mobilizing effects via hepcidin-ferroportin disruption .
Q. How to investigate GDP as a substrate in enzyme kinetics studies?
- Methodological Answer : For epimerases (e.g., GDP-mannose/GDP-galactose epimerase):
- Prepare reaction mixtures with GDP sodium (1–10 mM), purified enzyme, and cofactors (e.g., NAD⁺).
- Monitor substrate conversion via HPLC with UV detection (256 nm).
- Calculate kinetic parameters (Km, Vmax) using Michaelis-Menten models .
Q. Methodological Notes
Properties
Molecular Formula |
C10H15N5NaO11P2 |
---|---|
Molecular Weight |
466.19 g/mol |
InChI |
InChI=1S/C10H15N5O11P2.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);/t3-,5-,6-,9-;/m1./s1 |
InChI Key |
RIVKOZCPUDVJCY-GWTDSMLYSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na] |
Related CAS |
59652-27-6 7415-69-2 |
Origin of Product |
United States |
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